5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole
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Overview
Description
5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and viruses . The compound’s anticancer properties are linked to its ability to induce apoptosis (programmed cell death) in tumor cells by disrupting key signaling pathways .
Comparison with Similar Compounds
5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar thiadiazole core but differs in its substituents, leading to different biological activities.
2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: This derivative has shown potential as an anticancer agent, similar to the compound . The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and broadens its range of applications.
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2S2/c15-9-6-5-8(7-11(9)17)13-14(21-19-18-13)20-12-4-2-1-3-10(12)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJAYUSRMCZJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(N=NS2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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